Structural Differentiation from the Reported EGFR-TK Lead Compound (10k)
The target compound is a structural analog of the reported lead compound N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) [1]. The key difference is the replacement of the 2,5-difluorobenzenesulfonamide group and the 6-(2-aminopyrimidin-5-yl) substitution on the thiazolo[5,4-b]pyridine core with a 4-acetylbenzenesulfonamide and a hydrogen atom, respectively. While compound 10k exhibits potent anticancer activity with IC50 values of 0.010 µM (HCC827), 0.08 µM (NCI-H1975), and 0.82 µM (A-549) [1], no quantitative IC50 data is available for the target compound in these assays.
| Evidence Dimension | Structural features and reported activity of the closest potent analog |
|---|---|
| Target Compound Data | Data not available. |
| Comparator Or Baseline | Compound 10k; 2,5-difluorobenzenesulfonamide derivative. IC50 (HCC827): 0.010 µM; IC50 (NCI-H1975): 0.08 µM; IC50 (A-549): 0.82 µM. |
| Quantified Difference | Cannot be calculated. |
| Conditions | MTT assay against HCC827, NCI-H1975, and A-549 human lung cancer cell lines [1]. |
Why This Matters
This highlights a clear structural differentiation from a highly potent class member, providing a starting point for SAR studies, but the lack of activity data for the target compound prevents a direct performance comparison.
- [1] Borude AS, Deshmukh SR, Tiwari SV, Kumar SH, Thopate SR. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Eur J Med Chem. 2024 Oct 5;276:116727. PMID: 39094428. View Source
